[1,1'-biphenyl]-3,4',5-triol
Description
Contextualizing [1,1'-biphenyl]-3,4',5-triol within the Chemical Space of Biphenyl (B1667301) Derivatives
This compound, as its name suggests, is a biphenyl derivative featuring three hydroxyl groups located at the 3, 4', and 5 positions of the biphenyl core. This specific arrangement of hydroxyl groups distinguishes it from other polyhydroxylated biphenyls and imparts a unique set of properties. The biphenyl family is extensive, ranging from the parent hydrocarbon, biphenyl (C12H10), to highly substituted derivatives like polychlorinated biphenyls (PCBs). wikipedia.orgwikipedia.org Unlike the notorious environmental persistence of PCBs, the hydroxylated counterparts are often of interest for their potential reactivity and biological interactions. nih.gov
The structure of this compound allows for a combination of inter- and intramolecular hydrogen bonding, which can affect its solubility, melting point, and interaction with other molecules. Its chemical space is defined by the interplay between the hydrophobic biphenyl backbone and the hydrophilic hydroxyl functionalities.
Table 1: Physicochemical Properties of a Related Isomer, [1,1'-Biphenyl]-2,3',4-triol
| Property | Value |
| Molecular Formula | C12H10O3 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 4-(3-hydroxyphenyl)benzene-1,3-diol |
| CAS Number | 4190-05-0 |
Data sourced from PubChem. nih.gov
Evolution of Research Paradigms for Biphenyl Polyols
Research into biphenyl polyols, or polyhydroxylated biphenyls, has evolved significantly over the decades. Initially, much of the focus was on their isolation from natural sources and the elucidation of their structures. As synthetic methodologies became more advanced, chemists gained the ability to create a wide array of these compounds with precise control over the hydroxylation pattern. This opened the door to systematic studies of their structure-activity relationships.
More recently, the research paradigm has shifted towards exploring the applications of biphenyl polyols in materials science and medicinal chemistry. For instance, they have been investigated as monomers for the synthesis of novel polymers with unique properties. nih.gov The development of biobased polyols from renewable resources has also become a major research thrust, driven by the increasing demand for sustainable materials. researchgate.netresearchgate.net
Significance of Hydroxylation Patterns in Biphenyl Scaffolds for Research Applications
In the context of medicinal chemistry, specific hydroxylation patterns can lead to enhanced biological activity. For example, the antioxidant properties of flavonoids, which often contain polyhydroxylated phenyl or biphenyl-like structures, are highly dependent on the arrangement of their hydroxyl groups. mdpi.comnih.govresearchgate.net The position of hydroxylation can also affect a compound's metabolic stability and its ability to interact with specific biological targets. The use of oxygenating biocatalysts to achieve selective hydroxylation is a growing area of research. nih.gov
In materials science, the hydroxylation pattern can influence the properties of polymers derived from biphenyl polyols. For example, the reactivity of the hydroxyl groups and their spatial arrangement will affect the cross-linking density and the resulting mechanical and thermal properties of the polymer. nih.gov
Current State of Knowledge and Unexplored Avenues for this compound
The current body of scientific literature provides a foundation for understanding the general class of polyhydroxylated biphenyls. However, specific and detailed research focused solely on this compound appears to be limited. While information on related isomers and derivatives exists, dedicated studies on the synthesis, characterization, and application of this particular triol are not extensively documented in publicly available research.
This represents a significant and unexplored avenue for chemical research. Future investigations could focus on:
Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of this compound. Existing methods for creating related biphenyl structures, such as those used in the synthesis of pharmaceuticals like dapagliflozin, could potentially be adapted. ias.ac.inresearchgate.netbeilstein-journals.org
Detailed Physicochemical Characterization: Thoroughly characterizing the spectral, thermal, and crystallographic properties of the compound.
Exploration of Biological Activity: Investigating the potential antioxidant, anti-inflammatory, or other biological activities of this compound, drawing parallels with the known properties of other polyhydroxylated compounds.
Polymer Chemistry: Exploring its use as a monomer or cross-linking agent in the development of new polymers with tailored properties. The principles of polyol chemistry for polyurethanes could provide a starting point for such investigations. iranchembook.ir
The unique substitution pattern of this compound suggests that it may possess interesting and potentially useful properties that differ from its more studied isomers. Dedicated research into this specific molecule is warranted to unlock its full potential and contribute to the broader understanding of polyhydroxylated biphenyls in advanced chemical research.
Structure
3D Structure
Properties
CAS No. |
74276-54-3 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H |
InChI Key |
HSZOQEGJICWJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Transformations of 1,1 Biphenyl 3,4 ,5 Triol and Its Structural Analogues
Classical Organic Synthesis Routes for Biphenyl-Triols
Traditional organic synthesis provides a robust toolbox for the construction of complex molecules like [1,1'-biphenyl]-3,4',5-triol. These methods often involve the formation of the central carbon-carbon bond between the two aromatic rings, followed or preceded by the introduction and manipulation of the hydroxyl functional groups.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of biaryl linkages. The Suzuki-Miyaura, Heck, and Negishi reactions are cornerstone methodologies in this context, offering high yields and broad functional group tolerance. nih.gov
The Suzuki-Miyaura coupling is arguably the most common method for synthesizing unsymmetrical biaryls. gre.ac.uk This reaction involves the coupling of an arylboronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, this would typically involve the reaction between a derivative of 3,5-dihydroxyphenylboronic acid and a 4-halophenol derivative, or vice versa. The hydroxyl groups usually require protection to prevent side reactions.
A plausible synthetic route analogous to the synthesis of flavonoids and other polyhydroxylated biaryls could employ protected precursors. nih.gov For example, 3,5-dibenzyloxyphenylboronic acid could be coupled with 4-((tert-butyldimethylsilyl)oxy)-1-bromobenzene using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃, followed by deprotection of the hydroxyl groups. Microwave-assisted Suzuki couplings have also proven effective in accelerating reaction times and improving yields for the synthesis of functionalized biphenyl systems. walisongo.ac.id
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Polyhydroxylated Biaryl Synthesis
| Aryl Halide Partner | Aryl Boron Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-5,7-dimethoxymethoxychromone | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | PEG10000 | Good | nih.gov |
| 5-Bromo-2-hydroxyacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / TBAB | K₂CO₃ | Water (Microwave) | 75-80% | walisongo.ac.id |
| N-Boc-3-iodotyrosine methyl ester | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 92% | researchgate.net |
The Heck reaction involves the coupling of an aryl halide with an alkene. While not a direct route to biphenyls, variations like the decarbonylative Heck reaction can be employed. For instance, the synthesis of resveratrol (B1683913), a stilbene with a similar 3,5-dihydroxy- and 4'-hydroxy substitution pattern, has been achieved by coupling the acid chloride of 3,5-dihydroxybenzoic acid with a protected 4-hydroxystyrene using a palladium acetate (B1210297) catalyst. byu.edu A similar strategy could be envisioned for biphenyl synthesis by using different coupling partners. Oxidative Heck reactions have also been used as a key step in creating resveratrol-based natural products. nih.gov
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and reactivity. For a target like this compound, a potential route would involve the preparation of a 3,5-bis(benzyloxy)phenylzinc halide and its subsequent coupling with a protected 4-iodophenol.
Oxidative Coupling Strategies for Biphenyl Polyol Architectures
Oxidative coupling of phenols is a biomimetic approach that mimics the biosynthesis of many natural products. nih.gov This method involves the direct coupling of two phenolic rings through oxidation, often mediated by transition metal complexes (e.g., iron, copper, vanadium) or enzymes. wikipedia.orgnih.gov The reaction proceeds via the formation of phenoxy radicals, which then couple to form C-C or C-O bonds.
While achieving regioselectivity in cross-coupling reactions between two different phenols can be challenging, it is a powerful tool for constructing biphenol scaffolds without pre-functionalization of the aromatic rings. nih.gov For the synthesis of this compound, a hypothetical route could involve the oxidative cross-coupling of resorcinol (or a 5-substituted resorcinol derivative) with phenol (or a 4-substituted phenol derivative). However, controlling the reaction to favor the desired 1,1'-biaryl linkage and the specific substitution pattern over other possible isomers and polymerization is a significant synthetic hurdle. Over-oxidation is a common side reaction, as the biphenol product is often more easily oxidized than the starting phenol monomers. wikipedia.org
Regioselective Hydroxylation and Functionalization Techniques
An alternative strategy to building the biphenyl core with pre-installed hydroxyl groups is to first synthesize a simpler biphenyl scaffold and then introduce the hydroxyl groups regioselectively. This approach relies on directing effects of existing substituents or the use of specialized reagents.
Direct C-H hydroxylation of aromatic rings is a rapidly advancing field. Transition-metal-catalyzed C-H oxidation offers a pathway to introduce hydroxyl groups onto an aromatic core with high regioselectivity, often guided by directing groups. nih.gov For example, starting with 3,5-dihydroxybiphenyl, one could aim for the regioselective hydroxylation at the 4'-position of the unsubstituted ring. However, controlling the position of hydroxylation on an already poly-functionalized molecule can be challenging.
Protecting Group Strategies in Multi-Hydroxylated Biphenyl Synthesis
Given the reactivity of phenolic hydroxyl groups, protecting group chemistry is indispensable in the synthesis of polyhydroxylated biphenyls. The choice of protecting groups is critical and must be planned to allow for their selective removal without affecting other parts of the molecule. An ideal strategy often employs orthogonal protecting groups, which can be removed under distinct conditions. ub.edu
Commonly used protecting groups for phenols include:
Ethers: Methyl (Me), Benzyl (Bn), and p-Methoxybenzyl (PMB) ethers are widely used. Benzyl ethers are particularly useful as they are stable under a wide range of conditions but can be readily removed by catalytic hydrogenation. nih.gov
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are valuable due to their stability and the ease of removal using fluoride ion sources (e.g., TBAF). utsouthwestern.edu
Esters: Acetyl (Ac) or benzoyl (Bz) esters can be used, though they are more labile than ethers and may not be suitable for multi-step syntheses involving harsh conditions.
In a synthesis of this compound, one might employ two different protecting groups. For instance, the more acidic hydroxyl group on the 4'-position could be selectively protected as a TBS ether, while the less acidic hydroxyls on the 3,5-positions could be protected as benzyl ethers. This would allow for the selective deprotection of the 4'-hydroxyl group if further functionalization at that site is required. The synthesis of resveratrol and its analogues frequently employs benzyl or acetyl protecting groups for the hydroxyl moieties during coupling reactions. byu.edunih.gov
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Benzyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C | Stable to acid, base, many redox agents |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole (B134444) | TBAF or mild acid (e.g., AcOH) | Stable to base, mild acid, redox agents |
| p-Methoxybenzyl | PMB | PMBCl, NaH | DDQ or TFA | Can be removed oxidatively in presence of Bn |
| Acetyl | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH or mild acid | Base and acid labile |
Enzymatic and Biocatalytic Approaches
Chemo-enzymatic and biocatalytic methods are gaining prominence as environmentally benign and highly selective alternatives to classical synthesis. These approaches utilize whole microorganisms or isolated enzymes to perform specific chemical transformations, such as hydroxylation, on biphenyl precursors.
Microbial Transformations of Biphenyl Precursors to Polyhydroxylated Derivatives
Certain microorganisms, particularly fungi and bacteria, possess enzyme systems, such as cytochrome P450 monooxygenases, that can hydroxylate aromatic compounds. researchgate.net These biocatalytic systems can introduce hydroxyl groups onto the biphenyl scaffold with high regio- and stereoselectivity, often under mild, aqueous conditions.
Research on the microbial transformation of biphenyl has shown that various hydroxylated products can be formed. For example, the yeast Trichosporon mucoides has been shown to hydroxylate biphenyl to produce 2-, 3-, and 4-hydroxybiphenyl. nih.govresearchgate.net The initial hydroxylation favors the 4-position, yielding 4-hydroxybiphenyl. This intermediate is then further hydroxylated to produce 3,4-dihydroxybiphenyl. Significantly, when 4-hydroxybiphenyl is used as the starting substrate, T. mucoides can perform a subsequent hydroxylation to yield 3,4,4'-trihydroxybiphenyl , a close structural analogue of the target compound. nih.govresearchgate.net This demonstrates the potential of microbial systems to synthesize trihydroxylated biphenyls. The reactions are catalyzed by monooxygenases and can be inhibited by known cytochrome P450 inhibitors. nih.gov
Table 3: Microbial Hydroxylation of Biphenyl and Intermediates by Trichosporon mucoides
| Substrate | Major Products | Enzyme System |
|---|---|---|
| Biphenyl | 4-Hydroxybiphenyl, 3,4-Dihydroxybiphenyl, 2,5-Dihydroxybiphenyl | Cytochrome P450 monooxygenase |
| 4-Hydroxybiphenyl | 3,4-Dihydroxybiphenyl, 3,4,4'-Trihydroxybiphenyl | Cytochrome P450 monooxygenase |
This biocatalytic approach offers a promising route for the production of complex polyhydroxylated biphenyls, potentially avoiding the need for multi-step protection-deprotection sequences common in classical organic synthesis. Further research and enzyme engineering could lead to strains capable of producing this compound specifically.
Enzymatic Hydroxylation and Demethylation Reactions in Biosynthesis
The biosynthesis of hydroxylated biphenyls, such as this compound, is a complex process involving key enzymatic modifications of a pre-formed biphenyl scaffold. Central to this transformation are cytochrome P450 (CYP) monooxygenases, a diverse family of heme-containing enzymes responsible for a wide range of oxidative reactions in metabolism. nih.govacs.orgrsc.orgkuleuven.be These enzymes catalyze the regioselective hydroxylation of aromatic compounds, a critical step in generating the specific substitution patterns observed in natural phenolic biphenyls.
The mechanism of CYP-mediated aromatic hydroxylation is intricate, involving a highly reactive ferryl intermediate (Compound I) that attacks the aromatic ring. nih.gov The reaction can proceed through different pathways, including the formation of an arene oxide intermediate, which then rearranges to the phenol product (the "NIH shift" mechanism). acs.org The precise location of the new hydroxyl group is dictated by a combination of electronic effects of the substrate and steric constraints imposed by the enzyme's active site. nih.gov This high degree of control allows for the specific synthesis of complex poly-hydroxylated structures from simpler precursors.
In the biosynthesis of plant phytoalexins like aucuparin, a biphenyl compound, specific cytochrome P450 enzymes from the CYP736A family have been identified as biphenyl 4-hydroxylases. These enzymes exhibit strict substrate specificity, ensuring hydroxylation occurs at the correct position on the biphenyl core. Similarly, the biosynthesis of piceatannol, a structural analogue of resveratrol, involves the ortho-hydroxylation of the resveratrol backbone, a reaction that can be catalyzed by CYP enzymes.
In addition to direct hydroxylation, CYPs are also capable of oxidative demethylation. For instance, the enzyme CYP199A4 can convert 4-methoxybenzoic acid into 4-hydroxybenzoic acid. nih.gov This suggests that a potential biosynthetic route to polyhydroxylated biphenyls could involve the demethylation of methoxylated intermediates, a common strategy in plant secondary metabolism to increase the polarity and biological activity of compounds. Therefore, the specific hydroxylation pattern of this compound is likely achieved through a series of sequential and highly regioselective oxidation reactions catalyzed by specific P450 isozymes.
Stereoselective Synthesis via Biocatalysis
Many substituted biphenyls, including derivatives of this compound, can exhibit axial chirality due to restricted rotation around the biphenyl C-C single bond. The synthesis of single enantiomers of these atropisomers is of significant interest, and biocatalysis offers a powerful tool for achieving high stereoselectivity under mild conditions. A primary strategy employed is the kinetic resolution of a racemic mixture using hydrolase enzymes, particularly lipases.
Kinetic resolution (KR) relies on the ability of a chiral catalyst, in this case an enzyme, to react at different rates with the two enantiomers of a racemic substrate. Lipases are widely used for this purpose due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. nih.gov In the context of chiral biphenyl alcohols, lipases can catalyze the enantioselective acylation of the hydroxyl group. One enantiomer fits preferentially into the enzyme's active site and is acylated (e.g., via transesterification with an acyl donor like vinyl acetate), while the other enantiomer reacts much more slowly or not at all. This process results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by standard chromatographic methods.
Numerous lipases have been successfully applied in the resolution of racemic alcohols, which serves as a model for the potential resolution of chiral hydroxylated biphenyls. For example, Lipase PS from Pseudomonas cepacia and Lipase B from Candida antarctica (CALB) are frequently used biocatalysts for resolving chiral secondary alcohols, including precursors to important pharmaceuticals. mdpi.com The efficiency and selectivity of the resolution can be tuned by modifying the reaction medium, the acyl donor, and the specific enzyme used.
| Biocatalytic Method | Enzyme | Substrate Type | Transformation | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Lipase PS (from Pseudomonas cepacia) | Racemic secondary alcohols | Enantioselective hydrolysis of an ester precursor in aqueous buffer. | mdpi.com |
| Kinetic Resolution (KR) | Candida antarctica Lipase B (CALB) | Racemic flurbiprofen | Enantioselective esterification with methanol (B129727). | researchgate.net |
| Dynamic Kinetic Resolution (DKR) | Lipase + Oxovanadium complex | Racemic secondary alcohols | Combined lipase-catalyzed acylation with in situ racemization of the slow-reacting enantiomer. | core.ac.uk |
| Kinetic Resolution (KR) | Various Lipases | Racemic arylpropionic acids | Enantioselective esterification or hydrolysis in non-standard organic solvents. | nih.gov |
Emerging Synthetic Strategies and Sustainable Chemistry
Flow Chemistry Applications in Biphenyl Synthesis
The synthesis of substituted biphenyls often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these reactions can present challenges in batch processing, including issues with heat and mass transfer, safety concerns with hazardous reagents or pyrophoric catalysts, and difficulties in scaling up. Continuous flow chemistry has emerged as a powerful technology to overcome these limitations, offering enhanced control, safety, and efficiency for biphenyl synthesis. tandfonline.com
In a flow chemistry setup, reagents are pumped through a network of tubes and passed through a heated reactor, often a packed-bed column containing a heterogeneous catalyst. This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors ensures rapid heat and mass transfer, leading to more consistent product quality, higher yields, and shorter reaction times compared to conventional batch methods. semanticscholar.org
A practical example is the synthesis of [1,1'-biphenyl]-4-ol via a Suzuki coupling of 4-bromophenol and phenylboronic acid. When translated from a batch process to a customized tubular flow reactor, significant improvements in reaction time and selectivity were achieved. semanticscholar.org Similarly, the synthesis of unsymmetrically substituted p-terphenyls has been successfully demonstrated using a sequential, ligand-free Suzuki coupling protocol in a flow reactor, highlighting the ability to perform multiple reaction steps in a single, streamlined process. tandfonline.com The integration of flow synthesis with continuous purification techniques, such as counter-current chromatography, further enhances productivity and reduces solvent consumption, aligning with the principles of sustainable manufacturing. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Typically 4-6 hours | Minutes to ~1 hour | semanticscholar.org |
| Heat & Mass Transfer | Often inefficient, can lead to hotspots and side products | Highly efficient, precise temperature control | tandfonline.comsemanticscholar.org |
| Process Control | Limited control over concentration gradients and mixing | Precise control over residence time, stoichiometry, and temperature | mdpi.com |
| Safety | Handling of hazardous reagents at scale can be risky | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ | bohrium.comrsc.org |
| Scalability | Scaling up can be non-linear and problematic ("scale-up effect") | Scalable by running the system for longer periods ("scaling-out") | tandfonline.com |
| Yield (Example: Biphenyl) | 45% | 58% | rsc.org |
Development of Novel Catalytic Systems for this compound Production
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing the C-C bond in biphenyls. gre.ac.uk Research in this area is focused on developing novel catalytic systems that are more active, stable, and versatile, and that enable the use of more readily available and environmentally benign starting materials.
A significant trend is the development of catalysts based on earth-abundant and less expensive metals like nickel as an alternative to palladium. thieme-connect.com Nickel catalysts have proven effective in coupling not only traditional aryl halides but also less reactive phenol derivatives, such as aryl tosylates, triflates, and carbamates. This is a crucial advancement for the synthesis of phenolic biphenyls, as it allows for the use of abundant and inexpensive phenols as feedstock. For example, efficient nickel-catalyzed Suzuki couplings of phenol derivatives have been developed using ligands like tricyclohexylphosphine (PCy₃), enabling the synthesis of a wide range of biaryl products. mdpi.com
Further innovation includes the development of one-pot procedures where the phenol is activated in situ. One such system uses tosyl fluoride (TsF) as an activator in a nickel-catalyzed reaction, which is compatible with the direct use of phenols. mdpi.com Dual-catalytic systems have also been reported, where a nickel catalyst activates one phenol derivative (e.g., an aryl triflate) and a palladium catalyst activates another (e.g., an aryl tosylate), enabling the cross-coupling of two different phenol-derived substrates in a single reaction. chemrxiv.org These advanced catalytic systems expand the synthetic toolbox for preparing complex molecules like this compound from diverse and sustainable starting materials.
Green Chemistry Principles in the Synthesis of Phenolic Biphenyls
The principles of green chemistry are increasingly guiding the development of synthetic routes to phenolic biphenyls, aiming to reduce environmental impact, improve safety, and increase efficiency. Key strategies include the use of sustainable solvents, the development of recyclable catalysts, and the choice of less hazardous starting materials.
One of the most impactful green chemistry principles is the replacement of volatile organic compounds (VOCs) with benign solvents, with water being the ideal choice. rsc.org The Suzuki-Miyaura reaction has been successfully adapted to run in aqueous media, often with the aid of surfactants that form micelles, creating "nanoreactors" that facilitate the reaction between poorly soluble organic substrates. evonik.com This "on-water" approach not only reduces organic waste but can also lead to enhanced reaction rates and simplified product isolation. rsc.orgrsc.org
Another core principle is the use of catalysis to improve atom economy and minimize waste. The development of highly active and recyclable heterogeneous catalysts is a key area of research. For instance, palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd) nanocrystals has been shown to be an efficient and reusable catalyst for Suzuki couplings in water, capable of being recovered and reused for multiple cycles without a significant drop in activity. nih.gov
Finally, green chemistry encourages the use of safer and more abundant feedstocks. As mentioned previously, the development of catalytic systems that can utilize phenol derivatives instead of aryl halides is a major step forward. mdpi.com Phenols are less toxic and more readily available than their halogenated counterparts. By combining these approaches—performing the reaction in water using a recyclable catalyst and phenol-derived starting materials—the synthesis of phenolic biphenyls can be made significantly more sustainable and environmentally friendly. mdpi.com
Advanced Spectroscopic and Structural Investigations of 1,1 Biphenyl 3,4 ,5 Triol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like [1,1'-biphenyl]-3,4',5-triol. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound. These techniques display correlations between nuclei, allowing for definitive assignments of protons and carbons, which can be challenging in poly-aromatic systems due to signal overlap.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through scalar (J) coupling, typically over two to three bonds. For this compound, COSY would be instrumental in identifying adjacent protons on each aromatic ring, confirming the substitution patterns. For instance, cross-peaks would appear between protons on the 3,5-dihydroxyphenyl ring and between those on the 4-hydroxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It is a powerful tool for assigning carbon signals based on their directly bonded, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). This is critical for connecting molecular fragments. For this compound, HMBC correlations would be observed from the aromatic protons to the carbons of the adjacent ring across the biphenyl (B1667301) linkage, confirming the C1-C1' bond. Correlations from hydroxyl protons to adjacent carbons can also be observed, helping to place the -OH groups definitively.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the dihedral angle between the two phenyl rings by showing correlations between protons on opposite rings that are close to each other.
The following table represents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary based on solvent and other conditions.
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key 2D NMR Correlations (Predicted) |
| 1 | 142.0 | - | HMBC to H-2', H-6', H-2, H-6 |
| 2 | 102.5 | 6.4 (d) | COSY with H-6; HSQC with C-2; HMBC to C-4, C-6, C-1 |
| 3 | 159.0 | - | HMBC to H-2, H-4 |
| 4 | 106.0 | 6.3 (t) | COSY with H-2, H-6; HSQC with C-4; HMBC to C-2, C-3, C-5, C-6 |
| 5 | 159.0 | - | HMBC to H-4, H-6 |
| 6 | 102.5 | 6.4 (d) | COSY with H-2; HSQC with C-6; HMBC to C-2, C-4, C-5, C-1 |
| 1' | 133.0 | - | HMBC to H-2', H-6', H-2, H-6 |
| 2' | 130.0 | 7.3 (d) | COSY with H-3'; HSQC with C-2'; HMBC to C-4', C-6', C-1' |
| 3' | 116.0 | 6.8 (d) | COSY with H-2'; HSQC with C-3'; HMBC to C-1', C-4', C-5' |
| 4' | 158.0 | - | HMBC to H-2', H-3', H-5', H-6' |
| 5' | 116.0 | 6.8 (d) | COSY with H-6'; HSQC with C-5'; HMBC to C-1', C-3', C-4' |
| 6' | 130.0 | 7.3 (d) | COSY with H-5'; HSQC with C-6'; HMBC to C-2', C-4', C-1' |
| 3-OH | - | ~9.2 (s) | HMBC to C-2, C-3, C-4 |
| 5-OH | - | ~9.2 (s) | HMBC to C-4, C-5, C-6 |
| 4'-OH | - | ~9.5 (s) | HMBC to C-3', C-4', C-5' |
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers unique insights into the structure and behavior of molecules in the solid phase. For this compound, ssNMR would be a powerful tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms—and for detailed conformational analysis.
In the solid state, the rotation around the C1-C1' bond of the biphenyl core is restricted. The dihedral angle between the two aromatic rings is a key conformational parameter that can be influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding. ssNMR techniques, particularly those involving cross-polarization magic-angle spinning (CP-MAS), can resolve distinct signals for carbon atoms in different polymorphic forms or in molecules with different conformations within the same crystal unit cell.
Furthermore, advanced ssNMR experiments can measure internuclear distances and torsion angles, providing precise data to refine crystal structures obtained from X-ray diffraction or to study non-crystalline, amorphous solids. This would be particularly valuable for understanding how the extensive hydrogen-bonding network possible with three hydroxyl groups influences the solid-state packing and conformation of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The three hydroxyl (-OH) groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of complex and extensive hydrogen-bonding networks in the condensed phases (solid and liquid). IR and Raman spectroscopy are particularly adept at studying these interactions.
In the IR spectrum, the O-H stretching vibration is a prominent and sensitive indicator of hydrogen bonding. A "free" or non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. However, when involved in hydrogen bonding, this band broadens significantly and shifts to a lower frequency (typically 3500-3200 cm⁻¹). The extent of this broadening and shifting correlates with the strength of the hydrogen bond. By analyzing the shape and position of the O-H stretching band, one can gain detailed information about the nature and strength of the hydrogen-bonding network in different states or polymorphic forms of the compound.
Beyond hydrogen bonding, IR and Raman spectra provide a detailed fingerprint of the molecule's functional groups.
O-H Vibrations: Besides the stretching mode, the in-plane bending of the O-H group appears in the region of 1440-1395 cm⁻¹ and the out-of-plane bending is observed around 950-900 cm⁻¹.
Aromatic C-H Vibrations: Aromatic C-H stretching vibrations typically appear as a series of bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often intense in IR spectra, occur between 900 and 675 cm⁻¹ and are characteristic of the substitution pattern on the aromatic rings.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of characteristic bands, typically in the 1600-1450 cm⁻¹ region.
C-O Vibrations: The C-O stretching vibrations of the phenolic groups are expected to produce strong bands in the IR spectrum, typically in the range of 1260-1180 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Indicates intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium to Strong | Multiple bands are expected due to the two rings. |
| O-H Bend (in-plane) | 1440 - 1395 | Medium | Often coupled with other vibrations. |
| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | Characteristic of the phenol functional group. |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong | The pattern of bands is diagnostic of the ring substitution. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Labeling Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (exact mass: ~216.07 Da), high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₂H₁₀O₃). When subjected to fragmentation, for instance in a tandem mass spectrometer (MS/MS), the molecular ion would undergo characteristic bond cleavages.
The fragmentation pathways of biphenyls and polyphenols are well-studied. For this compound, fragmentation would likely involve:
Loss of small neutral molecules: Initial fragmentation could involve the loss of water (H₂O) from the hydroxyl groups or carbon monoxide (CO).
Cleavage of the biphenyl bond: The single bond connecting the two phenyl rings can be cleaved, although this is often not the most favorable pathway.
Ring fissions: More complex fragmentation can involve the breaking of the aromatic rings themselves, leading to a series of smaller fragment ions.
Isotope labeling studies, where specific atoms (e.g., hydrogen, carbon, oxygen) are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), are invaluable for confirming fragmentation mechanisms. By observing the mass shifts in the fragment ions, the specific atoms lost during each fragmentation step can be unequivocally identified. For example, labeling the hydroxyl protons with deuterium would allow for the clear identification of fragments resulting from the loss of water. This detailed analysis provides a high degree of confidence in the structural elucidation of the compound and its metabolites.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is achieved by distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For the compound this compound, with a chemical formula of C₁₂H₁₀O₃, the theoretical exact mass can be calculated. This calculated mass serves as a reference for comparison with experimental data obtained from an HRMS instrument. A very small mass error between the measured and theoretical mass would confirm the elemental composition of the compound.
Table 1: Theoretical vs. Experimental Accurate Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Theoretical Monoisotopic Mass (Da) | 202.06299 |
| Experimentally Determined Mass (Da) | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | Data not available |
| Instrumentation | Data not available |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolite Identification in Research Models
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound and to identify its metabolites in biological systems. In an MS/MS experiment, the precursor ion of the compound of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern, which acts as a "fingerprint" for the molecule. This fragmentation data is invaluable for elucidating the compound's structure and for identifying how it may be modified by metabolic processes in a research model.
The fragmentation of this compound would be expected to involve cleavages of the biphenyl bond and losses of the hydroxyl groups. Analysis of the masses of the resulting fragment ions would help to confirm the connectivity of the atoms within the molecule. In the context of metabolite identification, MS/MS can be used to detect modifications such as glucuronidation, sulfation, or hydroxylation, which are common metabolic pathways for phenolic compounds.
Despite the theoretical utility of this technique, specific experimental MS/MS data for this compound, including detailed fragmentation patterns or metabolite identification studies in research models, are not currently available in the public scientific domain.
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) | Proposed Fragment Structures |
| Data not available | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing, Supramolecular Assemblies, and Intermolecular Interactions
The analysis of a crystal structure extends beyond the individual molecule to include how molecules are arranged in the crystal lattice. This is known as crystal packing. The packing is governed by intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the hydroxyl groups are expected to be key players in forming a network of hydrogen bonds, which would significantly influence the supramolecular assembly.
Detailed information on the crystal packing, supramolecular assemblies, and specific intermolecular interactions for this compound from X-ray crystallographic studies is not currently documented in publicly accessible scientific literature.
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state can be significantly influenced by the forces of crystal packing. For biphenyls, the torsional or dihedral angle between the two phenyl rings is a critical conformational parameter. In the gas phase, biphenyl itself is twisted, but in the solid state, it is planar. The presence of substituents, such as the three hydroxyl groups in this compound, would be expected to influence this dihedral angle due to steric and electronic effects, as well as their involvement in intermolecular hydrogen bonding within the crystal.
A definitive conformational analysis of this compound in the crystalline state would require experimental data from X-ray crystallography, which is not available at present.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Dihedral Angle between Phenyl Rings (°) | Data not available |
| Key Intermolecular Interactions | Data not available |
Computational Chemistry and Theoretical Modeling of 1,1 Biphenyl 3,4 ,5 Triol
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of [1,1'-biphenyl]-3,4',5-triol. ichem.mdjcsp.org.pk These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity parameters. eurjchem.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or electron-donating character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic or electron-accepting nature. youtube.comyoutube.com For this compound, the phenolic hydroxyl groups are expected to significantly influence the energy and localization of the HOMO, contributing to its antioxidant properties. ontosight.ai
The energy gap between the HOMO and LUMO is a critical reactivity descriptor, providing insights into the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. eurjchem.com Theoretical calculations can provide precise values for these energies and the resulting gap.
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.3 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 5.8 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 1.5 | Approximate energy released when an electron is added |
| Electronegativity (χ) | 3.65 | Tendency to attract electrons |
| Hardness (η) | 2.15 | Resistance to change in electron distribution |
| Softness (S) | 0.23 | Reciprocal of hardness, indicates high reactivity |
| Electrophilicity Index (ω) | 3.11 | Global electrophilic nature of the molecule |
Note: The values presented in this table are hypothetical and based on typical DFT calculation results for similar phenolic compounds. They serve as illustrative examples of the data that would be generated from such a study.
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The ESP map of this compound would reveal regions of negative potential, primarily localized around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. Conversely, regions of positive potential would be associated with the hydrogen atoms of the hydroxyl groups. This charge distribution is crucial for understanding the compound's solubility and its ability to interact with biological targets. researchgate.net
Computational methods can be employed to predict the acidity (pKa) of the hydroxyl groups in this compound. peerj.com The pKa values are determined by the stability of the corresponding phenoxide ions, which can be assessed through calculations of the deprotonation energies. The electronic effects of the biphenyl (B1667301) system and the relative positions of the hydroxyl groups will influence the acidity of each proton.
Similarly, the redox potential of this compound, which is related to its antioxidant activity, can be predicted. These calculations typically involve determining the energies of the neutral molecule and its oxidized radical cation form. The ease of oxidation is a key factor in the antioxidant mechanism of phenolic compounds.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of this compound over time. nih.gov These simulations model the movements of atoms and the interactions between them, offering insights into the molecule's behavior in different environments.
MD simulations are widely used to model the interactions between small molecules and biomacromolecules such as proteins and nucleic acids. nih.govresearchgate.net For this compound, these simulations can be used to study its general binding affinity for proteins, identifying potential binding pockets and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov Understanding these interactions is fundamental to elucidating the mechanisms behind the biological activities of the compound.
The ability of a molecule to cross biological membranes is a crucial aspect of its pharmacokinetic profile. MD simulations can be used to model the permeation of this compound across a lipid bilayer, providing insights into the free energy profile of this process. nih.govnih.gov These simulations can help to predict the passive permeability of the compound and identify the molecular features that govern its transport across cell membranes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, these methods can be employed to predict its bioactivity, understand its mechanism of action, and guide the design of new derivatives with enhanced properties.
Predictive models are crucial for understanding how a compound like this compound might interact with and modulate biological pathways. The development of such models typically involves several key steps:
Data Collection and Curation: A dataset of compounds with known activities related to specific biological pathways is assembled. For this compound, this would involve gathering data on structurally similar polyphenols and their effects on various signaling or metabolic pathways.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF) are used to build a mathematical model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
While specific QSAR models for the mechanistic biological pathways of this compound are not extensively reported in public literature, the general approach has been successfully applied to other polyphenols and biphenyl derivatives. For instance, QSAR models have been developed to predict the antioxidant, anti-inflammatory, and enzyme inhibitory activities of various flavonoids and other phenolic compounds. These models can help in hypothesizing the potential pathways that this compound might influence.
| Descriptor Type | Examples | Relevance to this compound |
| Constitutional | Molecular weight, number of hydrogen bond donors/acceptors | Basic properties influencing bioavailability and interactions. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular branching and shape, affecting receptor binding. |
| Geometrical | Molecular surface area, volume, shape indices | Relates to the steric fit of the molecule within a biological target. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Governs electrostatic interactions, reactivity, and radical scavenging ability. |
Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of key features like hydrogen bond donors (from the hydroxyl groups), hydrogen bond acceptors, and aromatic rings.
The development of a pharmacophore model can be either ligand-based or structure-based:
Ligand-based modeling is employed when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their activity.
Structure-based modeling utilizes the known 3D structure of the target protein to identify the key interaction points within the binding site.
For this compound, a ligand-based approach could be initiated by comparing its structure to other known active polyphenols. The resulting pharmacophore could then be used as a 3D query to screen virtual compound libraries to identify other potential bioactive molecules or to suggest modifications to the this compound scaffold to enhance its interaction with a conceptual target.
| Pharmacophoric Feature | Potential Role in Target Interaction |
| Hydrogen Bond Donors | The three hydroxyl groups can form hydrogen bonds with amino acid residues in a protein's active site. |
| Aromatic Rings | The two phenyl rings can engage in π-π stacking or hydrophobic interactions with the target. |
| Hydrophobic Core | The biphenyl scaffold provides a hydrophobic character that can be crucial for binding to nonpolar pockets in a receptor. |
Elucidation of Reaction Mechanisms via Computational Transition State Theory
Computational transition state theory (TST) is a fundamental tool for studying the kinetics and mechanisms of chemical reactions. wikipedia.org By calculating the potential energy surface of a reaction, TST allows for the identification of transition states, which are the high-energy intermediates that represent the kinetic bottleneck of a reaction. libretexts.org This approach can be applied to understand various reactions involving this compound, such as its biosynthesis, metabolic degradation, or its role in antioxidant processes.
For example, the antioxidant activity of polyphenols often involves the donation of a hydrogen atom from a hydroxyl group to a free radical. Computational studies using TST can elucidate the mechanism of this process by:
Mapping the Reaction Coordinate: The geometric changes that occur as the hydrogen atom is transferred from the polyphenol to the radical are mapped.
Locating the Transition State: The structure and energy of the transition state are calculated. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Calculating Reaction Rates: The rate constant for the reaction can be estimated from the properties of the transition state.
| Reaction Type | Computational Insights from TST |
| Antioxidant Activity (Radical Scavenging) | Determination of the most likely hydroxyl group to donate a hydrogen atom, calculation of activation barriers for the reaction with different free radicals. |
| Metabolic Hydroxylation/Degradation | Elucidation of the mechanism of enzymatic or non-enzymatic hydroxylation, prediction of the most probable sites for metabolic modification. nih.govrsc.org |
| Biosynthesis | Understanding the enzymatic steps involved in the formation of the biphenyl linkage and the hydroxylation pattern. nih.gov |
Mechanistic Investigations of Biological Activities in in Vitro and Non Human Model Systems
Antioxidant and Radical Scavenging Mechanisms at the Molecular and Cellular Level
The antioxidant potential of phenolic compounds, such as [1,1'-biphenyl]-3,4',5-triol, is a cornerstone of their bioactivity. The mechanisms underlying this potential are multifaceted, involving direct interaction with radical species and modulation of cellular oxidative balance.
In cell-free environments, the antioxidant capacity of a compound can be quantified by its ability to donate an electron or a hydrogen atom to a stable radical, thereby neutralizing it. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of hydroxyl (-OH) groups on the biphenyl (B1667301) structure is critical for this activity. For this compound, the three hydroxyl groups are expected to be potent sites for radical scavenging.
Table 1: Illustrative Antioxidant Activity of this compound in a Cell-Free Assay This table presents hypothetical data for illustrative purposes.
| Assay | Mechanism | Parameter | Hypothetical Value for this compound | Reference Compound (Ascorbic Acid) |
|---|---|---|---|---|
| DPPH Radical Scavenging | Primarily HAT/SET | IC50 (µM) | 15.5 ± 2.1 | 25.0 ± 3.5 |
| ABTS Radical Scavenging | Primarily SET | TEAC (Trolox Equivalents) | 2.8 ± 0.3 | 1.0 (by definition) |
Within a cellular context, the antioxidant activity of a compound is determined by its interaction with a complex environment of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species, including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO), are natural byproducts of metabolism but can cause cellular damage when overproduced.
Studies on other biphenyl derivatives, such as certain polychlorinated biphenyls (PCBs), have shown they can paradoxically increase the production of ROS in cells like rat synaptosomes. nih.gov Conversely, many hydroxylated biphenyls are designed to be potent ROS scavengers. nih.gov For this compound, it is hypothesized that the phenolic hydroxyl groups would enable it to directly neutralize ROS and RNS within cellular models, such as cultured human cell lines (e.g., HaCaT keratinocytes or SH-SY5Y neuroblastoma cells) subjected to an oxidative insult (e.g., H₂O₂ or UV radiation). Some biphenyl compounds have even been developed to induce ROS generation as a potential anticancer strategy. nih.gov
Table 2: Illustrative Effects of this compound on ROS/RNS in Cultured Human Cells This table presents hypothetical data for illustrative purposes based on findings for related antioxidant compounds.
| Cell Line | Oxidative Stressor | Measured Species | Hypothetical Result with this compound |
|---|---|---|---|
| MCF-10A (Breast Epithelial) | H₂O₂ (100 µM) | Intracellular ROS | Dose-dependent decrease in fluorescence of DCFH-DA probe |
| RWPE-1 (Prostate Epithelial) | Aroclor 1254 (a PCB mixture) | Mitochondrial O₂⁻ | Significant reduction in MitoSOX Red fluorescence |
| RAW 264.7 (Macrophage) | LPS (Lipopolysaccharide) | Nitric Oxide (NO) | Inhibition of NO production measured by Griess assay |
Prolonged exposure to high levels of ROS/RNS leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA. The effect of an antioxidant can be assessed by measuring key biomarkers of this damage. Common biomarkers include malondialdehyde (MDA) for lipid peroxidation and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for oxidative DNA damage. Furthermore, antioxidant compounds can influence the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Studies on biphenyls like bisphenol A (BPA) have explored their impact on such biomarkers. nih.gov It is plausible that this compound could mitigate the formation of damage markers and potentially boost the cellular antioxidant defense system.
Table 3: Illustrative Modulation of Oxidative Stress Biomarkers by this compound in Cultured Cells This table presents hypothetical data for illustrative purposes.
| Biomarker | Cellular Component Affected | Hypothetical Effect of this compound Treatment |
|---|---|---|
| Malondialdehyde (MDA) | Lipids | Decrease in levels following induced oxidative stress |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | DNA | Reduction in the number of 8-OHdG adducts |
| Superoxide Dismutase (SOD) Activity | Enzymatic Defense | Upregulation of enzyme activity |
| Catalase (CAT) Activity | Enzymatic Defense | Upregulation of enzyme activity |
Modulation of Specific Enzymatic Activities and Signal Transduction Pathways
Beyond direct antioxidant effects, biphenyl compounds are known to interact with specific proteins, including enzymes and receptors, thereby modulating their activity and downstream signaling cascades.
The biphenyl scaffold is a privileged structure in medicinal chemistry, used to design inhibitors for various enzymes. For example, different biphenyl derivatives have been synthesized to inhibit enzymes like tyrosinase, researchgate.net and the PD-1/PD-L1 protein-protein interaction, which is critical in cancer immunotherapy. nih.govnih.gov The inhibitory potential of a compound is typically characterized by its IC50 value and its inhibition constant (Ki), which provides insight into the binding affinity. The mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies. Given its structure, this compound could potentially fit into the active or allosteric sites of various enzymes, such as cyclooxygenases or lipoxygenases, which are involved in inflammation.
Table 4: Illustrative Enzyme Inhibition Profile for this compound This table presents hypothetical data for illustrative purposes.
| Target Enzyme | Parameter | Hypothetical Value | Implication |
|---|---|---|---|
| Tyrosinase | IC50 (µM) | 45.2 ± 5.8 | Moderate inhibitory potential |
| Cyclooxygenase-2 (COX-2) | Ki (nM) | 250 ± 30 | Potent binding affinity |
| Cyclooxygenase-2 (COX-2) | Inhibition Type | Competitive | Competes with the natural substrate at the active site |
Biphenyl derivatives have been successfully developed as ligands for a variety of cellular receptors. For instance, different series of these compounds have been evaluated for their binding affinity to serotonin (B10506) (5-HT) mdpi.com and adenosine (B11128) receptors. mdpi.com These interactions can be either agonistic or antagonistic, leading to the stimulation or inhibition of receptor-mediated signaling pathways. Such studies are typically conducted using radioligand binding assays with isolated cell membranes or purified receptor proteins. These assays measure the affinity (usually as a Ki or Kd value) of the test compound for the receptor. The trihydroxylated nature of this compound suggests it could form hydrogen bonds within receptor binding pockets, potentially acting as a ligand for receptors that recognize catechol-like structures, such as adrenergic or dopamine (B1211576) receptors.
Table 5: Illustrative Receptor Binding Profile for this compound This table presents hypothetical data for illustrative purposes.
| Receptor Target | Assay Type | Parameter | Hypothetical Value (nM) | Interpretation |
|---|---|---|---|---|
| Adenosine A₁ Receptor | Radioligand Competition | Ki | 850 ± 95 | Moderate binding affinity |
| Serotonin 5-HT1A Receptor | Radioligand Competition | Ki | > 10,000 | Negligible binding affinity |
| Dopamine D₂ Receptor | Radioligand Competition | Ki | 1200 ± 150 | Low to moderate binding affinity |
Impact on Gene Expression and Protein Regulation in Cell Lines
Research into a related compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (a derivative of this compound), has provided insights into the potential molecular pathways affected by this class of molecules. Studies on the NCI-H460 lung cancer cell line demonstrated that treatment with this biphenyl derivative led to a reduction in the levels of key proteins involved in inflammatory and cell survival pathways, including PI3K, AKT, and NF-κB. nih.govresearchgate.net The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, and its inhibition can impact cell proliferation and survival. nih.govnih.gov The observed decrease in NF-κB levels suggests a potential anti-inflammatory mechanism of action. nih.govresearchgate.net Concurrently, an increase in inducible nitric oxide synthase (iNOS) was noted, which can have dual roles in cellular signaling. nih.govresearchgate.net
Further investigation into the mitogen-activated protein kinase (MAPK) pathway, another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses, would be beneficial to fully elucidate the compound's regulatory effects.
Cellular Processes in Cancer Cell Lines
The influence of this compound and its derivatives on cancer cell lines has been a significant area of investigation, with a focus on the fundamental mechanisms driving its cellular effects rather than therapeutic outcomes.
Studies on 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol have revealed its capacity to induce cell cycle arrest and apoptosis in various cancer cell lines. In the NCI-H460 lung cancer cell line, treatment with the compound resulted in cell cycle arrest at the G2/M phase. nih.govresearchgate.net This was accompanied by an increase in the activity of caspases-3/7, key executioner enzymes in the apoptotic cascade, ultimately leading to programmed cell death. nih.govresearchgate.net Similar findings were observed in the A549 human non-small cell lung carcinoma cell line, where the compound also induced G2/M phase cell cycle arrest and apoptosis, which was linked to an increase in reactive oxygen species and mitochondrial depolarization. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and their modulation can determine cell fate. mdpi.com
| Cell Line | Compound | Observed Effects | References |
|---|---|---|---|
| NCI-H460 (Lung Cancer) | 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol | G2/M phase cell cycle arrest, increased caspase-3/7 activity, apoptosis | nih.govresearchgate.net |
| A549 (Lung Carcinoma) | 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol | G2/M phase cell cycle arrest, increased reactive oxygen species, mitochondrial depolarization, apoptosis | nih.gov |
| Hepatocellular Carcinoma Cell Lines | 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol | G2/M phase cell cycle arrest, apoptosis via CDK1 interaction | researchgate.net |
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.gov In the context of biphenyl compounds, studies on the NCI-H460 lung cancer cell line treated with 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol showed an increase in autophagic vacuoles. nih.govresearchgate.net This suggests that the compound may modulate autophagic pathways. The interplay between apoptosis and autophagy is complex, and the activation of one can influence the other. nih.gov The modulation of autophagy can also impact the cellular content of extracellular vesicles, which play a role in intercellular communication within the tumor microenvironment. nih.gov Further research is needed to understand the precise mechanisms by which this compound and its analogs influence autophagy and the resulting consequences for cancer cell fate.
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Research on 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol has demonstrated its ability to reduce the migration of NCI-H460 lung cancer cells. nih.gov This was associated with a reduction in the immunofluorescence staining of N-cadherin and β-catenin, proteins that are crucial for cell-cell adhesion and migration. nih.gov The process of cell migration is complex and involves interactions between various cellular components, including integrin receptors. nih.gov Studies on other natural compounds, such as betulinic acid, have shown that inhibition of migration and invasion can be achieved by impairing the epithelial-mesenchymal transition (EMT) process. nih.gov
| Cell Line | Compound | Observed Effects | Key Proteins/Pathways Implicated | References |
|---|---|---|---|---|
| NCI-H460 (Lung Cancer) | 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol | Reduced cell migration | Decreased N-cadherin and β-catenin staining | nih.gov |
Antimicrobial Mechanisms in Bacterial and Fungal Pathogen Models
In addition to its effects on cancer cells, this compound and related compounds have shown promise in combating microbial pathogens.
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. nih.govnih.gov The ability to inhibit biofilm formation is a key strategy in overcoming antibiotic resistance. researchgate.netplos.org While direct studies on this compound's effect on specific bacterial strains and their biofilm-forming capabilities are not extensively detailed in the provided search results, the general class of polyphenolic compounds has been investigated for such properties. For instance, a modified green tea polyphenol, EGCG-S, has been shown to synergistically inhibit biofilm formation in various pathogenic bacteria when combined with antibiotics. mdpi.com The mechanisms often involve the disruption of bacterial adhesion, quorum sensing, or the integrity of the biofilm matrix. nih.govplos.org
Mechanisms of Action Against Drug-Resistant Microorganisms
The rise of drug-resistant bacteria necessitates the exploration of novel antimicrobial compounds. While direct, extensive research on this compound's efficacy against these pathogens is limited, the mechanisms of related polyphenolic compounds offer a framework for its potential actions. The primary mechanisms by which bacteria develop resistance include enzymatic degradation of antibiotics (e.g., via β-lactamases), modification of the drug's target site, alteration of metabolic pathways, and the active efflux of the drug from the bacterial cell. nih.govyoutube.com
Phytochemicals, including polyphenols, are known to counteract these resistance mechanisms. A key strategy is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics, thereby reducing the intracellular concentration of the drug to sub-lethal levels. frontiersin.org By inhibiting these pumps, compounds can restore the efficacy of conventional antibiotics. It is hypothesized that this compound may act as an efflux pump inhibitor, a mechanism observed with other plant-derived molecules. frontiersin.org Furthermore, some bacteria evade antibiotics by forming biofilms or through mutations that alter the drug's binding site on the bacterial ribosome. nih.govsciencedaily.com The potential for this compound to disrupt biofilm formation or to bind to bacterial proteins in a manner that overcomes resistance mutations is an area of active investigation.
Table 1: Common Bacterial Resistance Mechanisms and Potential Counteractions by Phytochemicals
| Resistance Mechanism | Description | Potential Phytochemical Counteraction |
| Drug Inactivation | Bacteria produce enzymes, such as β-lactamases, that chemically modify and inactivate the antibiotic. youtube.com | Inhibition of bacterial enzymes. |
| Target Modification | The bacterial target of the antibiotic (e.g., ribosome, cell wall proteins) is altered through mutation, preventing the drug from binding effectively. youtube.com | Binding to alternative sites or restoring the original target conformation. |
| Efflux Pumps | Membrane proteins actively pump antibiotics out of the bacterial cell, maintaining low intracellular concentrations. frontiersin.org | Inhibition of efflux pump activity. |
| Metabolic Bypass | Bacteria develop alternative metabolic pathways to circumvent those targeted by the antibiotic. youtube.com | Inhibition of the new metabolic pathways. |
Antifungal Activity and Mechanisms of Mycelial Inhibition
The antifungal properties of plant-derived compounds are of significant interest for agriculture and medicine. The primary mode of action for many antifungal agents is the inhibition of mycelial growth, which is essential for the spread of filamentous fungi. nih.govmdpi.com Studies on various plant extracts have shown that they can cause morphological changes in fungal hyphae, such as shriveling, cytoplasm dehydration, and deformation, ultimately leading to growth inhibition. mdpi.comukm.my
For this compound, the proposed antifungal mechanisms are likely multifaceted. One potential mechanism involves the disruption of the fungal cell membrane's integrity and permeability. This can lead to the leakage of essential cellular components and a disruption of the electrochemical gradients necessary for cell survival. Another avenue of action could be the interference with key fungal enzymes or signaling pathways that regulate hyphal growth and development. The evaluation of mycelial growth inhibition is a standard method to quantify antifungal activity, often measured by the reduction in colony diameter on an agar (B569324) medium. nih.govukm.my While specific data for this compound is not yet widely available, research on other phenolic compounds provides a strong basis for these proposed mechanisms.
Table 2: Methods for Assessing Antifungal Mycelial Inhibition
| Method | Principle | Endpoint Measured | Reference |
| Poisoned Food Bioassay | The fungus is grown on a culture medium containing the test compound. | Percentage of mycelial growth inhibition compared to a control. | ukm.my |
| Mycelium Growth Rate | The diameter of the fungal colony is measured at set time intervals on a medium amended with the test compound. | Reduction in the rate of colony expansion. | nih.gov |
| Microscopic Observation | Fungal hyphae exposed to the compound are observed under a microscope. | Morphological changes such as hyphal deformation, swelling, or lysis. | ukm.my |
Neurobiological Mechanisms in Neuronal Cell Cultures and Ex Vivo Brain Models
The potential neuroprotective effects of polyphenolic compounds are increasingly being recognized. Research in this area often utilizes neuronal cell cultures and ex vivo brain models to investigate the molecular pathways involved.
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules, leading to damage of lipids, proteins, and DNA. nih.gov Compounds with antioxidant properties can mitigate this damage. nih.gov It is postulated that this compound, due to its polyphenolic structure, can act as an antioxidant, neutralizing ROS and protecting neurons from oxidative damage. nih.gov
Furthermore, neuroinflammation, often characterized by the activation of microglia and astrocytes, contributes to neuronal injury. nih.gov Anti-inflammatory compounds can suppress the production of pro-inflammatory cytokines and modulate the signaling pathways involved in the inflammatory response, such as the nuclear factor-κB (NF-κB) pathway. researchgate.net The ability of this compound to modulate these inflammatory pathways is a promising area of research for its neuroprotective potential. Studies on related flavonoids have demonstrated protection against amyloid-beta-induced neurotoxicity by reducing ROS levels and interfering with stress-activated protein kinase signaling pathways. nih.gov
Proper synaptic function relies on the precise regulation of neurotransmitter release, receptor activity, and signal transduction. Neuromodulators can influence synaptic transmission by altering the probability of neurotransmitter release, modifying the properties of postsynaptic receptors, or activating intracellular signaling cascades. nih.gov
The neurotrophin family of proteins, for example, plays a critical role in synapse development and plasticity by binding to receptors like TrkC and modulating intracellular signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov There is emerging interest in how exogenous compounds like this compound might influence these systems. Potential mechanisms include direct interaction with neurotransmitter receptors, modulation of the enzymes responsible for neurotransmitter synthesis or degradation, or influencing the signaling pathways that govern synaptic strength and plasticity. For instance, dopamine receptors (D1-like and D2-like) are crucial targets for neuromodulation in brain regions like the cortex and striatum, and their activity is regulated by complex intracellular signaling. nih.gov Investigating whether this compound can influence these dopaminergic or other neurotransmitter systems in model synapses will be crucial to understanding its full neurobiological profile.
Analytical Method Development and Validation for 1,1 Biphenyl 3,4 ,5 Triol in Research Matrices
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation and quantification of [1,1'-biphenyl]-3,4',5-triol from complex biological and environmental samples. The choice of method depends on the analyte's properties, the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column where the polar stationary phase interacts with the polar hydroxyl groups of the analyte.
Method development for this compound would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid for better peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of the target analyte from matrix components and potential metabolites. A study on the separation of biphenyl (B1667301) and its hydroxylated metabolites, 2-phenylphenol (B1666276) and 2,3-dihydroxybiphenyl, utilized a reversed-phase HPLC method with a C18 column and an isocratic mobile phase of water and acetonitrile (30:70, v/v). scielo.brscielo.br This method demonstrated good separation and quantification, suggesting a similar approach would be effective for this compound. scielo.brscielo.br
For the detection of this compound, several detector options are available:
UV-Vis and Photodiode Array (PDA) Detection: The aromatic nature of the biphenyl backbone allows for strong ultraviolet (UV) absorbance. A PDA detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For similar biphenyl phytoalexins, detection was successfully carried out at 254 nm.
Fluorescence Detection: The phenolic structure of this compound suggests that it may exhibit native fluorescence. Fluorescence detectors offer higher sensitivity and selectivity compared to UV-Vis detectors. A study on the fluorescence of hydroxy- and amino-biphenyls demonstrated that the fluorescence properties are pH-dependent, a factor that must be considered during method development. nih.gov
The following table summarizes typical HPLC conditions that could be adapted for the analysis of this compound based on methods for related compounds.
| Parameter | Typical Conditions for Hydroxylated Biphenyls |
| Column | Reversed-phase C18 or Biphenyl, e.g., Kinetex® Biphenyl (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2mM Ammonium (B1175870) Fluoride |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation, e.g., starting at 30% B, increasing to 95% B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV/PDA (e.g., 254 nm), Fluorescence (Ex/Em wavelengths to be determined) |
| Injection Volume | 5 - 20 µL |
This table presents generalized HPLC parameters based on the analysis of similar compounds and should be optimized for the specific analysis of this compound.
Gas Chromatography (GC) is a high-resolution separation technique, particularly powerful when coupled with Mass Spectrometry (MS) for detection. However, due to the low volatility and high polarity of hydroxylated biphenyls, derivatization is a mandatory step to convert the polar hydroxyl groups into less polar, more volatile derivatives. scielo.brscielo.br
Common derivatization reagents for hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). kist.re.kr The derivatization reaction replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility of the analyte. The derivatized this compound can then be separated on a non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane column.
GC-MS analysis provides high sensitivity and selectivity, with the mass spectrometer offering structural information for unequivocal identification. The use of isotope dilution techniques, where a stable isotope-labeled internal standard is added to the sample, can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.gov A comprehensive method for determining 53 congeners of chlorinated OH-PCBs in biological tissues utilized isotope dilution GC coupled with electron capture negative ionization mass spectrometry (ECNI-MS), achieving very low detection limits. nih.gov
The table below outlines a potential GC-MS method for the analysis of derivatized this compound.
| Parameter | Proposed Conditions for Derivatized this compound |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 60-90 °C for 30-60 min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Injection Mode | Splitless |
| Oven Temperature Program | e.g., 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for target ions |
This table presents a hypothetical GC-MS method that would require optimization for the specific derivatized form of this compound.
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged or polar compounds. For phenolic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.
To analyze neutral or weakly acidic phenolic compounds, the background electrolyte (BGE) is typically maintained at a basic pH to ensure the deprotonation of the hydroxyl groups, thus imparting a negative charge to the analyte. Common BGEs include borate (B1201080) or phosphate (B84403) buffers. The addition of organic modifiers like methanol or acetonitrile to the BGE can help to improve the solubility of the analytes and modify the electroosmotic flow. nih.govnih.govmdpi.com Detection is commonly performed using UV-Vis spectrophotometry. mdpi.com
CE methods have been successfully developed for the separation of various phenolic compounds. nih.govnih.govoup.com For instance, a CZE method was developed for the determination of several phenolic acids and flavonoids using a simple ammonium hydroxide (B78521) BGE, which facilitated separation and negative ion mode mass spectrometric detection. nih.gov
| Parameter | Typical Conditions for Phenolic Compound Analysis by CE |
| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm total length |
| Background Electrolyte (BGE) | 20-50 mM Borate buffer (pH 8.5-9.5) or 20 mM Phosphate buffer (pH 7.0-8.0) |
| Organic Modifier | 10-20% Methanol or Acetonitrile in BGE |
| Applied Voltage | 15 - 30 kV |
| Temperature | 20 - 25 °C |
| Injection | Hydrodynamic (pressure) or Electrokinetic |
| Detection | UV/PDA (e.g., 214 nm or 280 nm) |
This table provides general CE parameters that would serve as a starting point for developing a method for this compound.
Electrochemical and Spectrophotometric Detection Approaches
Beyond chromatographic separations, direct detection methods based on the electrochemical and spectroscopic properties of this compound can be developed for rapid screening and quantification.
The phenolic hydroxyl groups in this compound are electrochemically active and can be oxidized at a suitable electrode surface. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to characterize the redox behavior of the compound and for its quantification.
In a typical setup, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, carbon paste, or boron-doped diamond), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The oxidation potential of the phenolic groups provides a degree of selectivity, and the peak current is proportional to the concentration of the analyte. The electrochemical response of polyphenols is often pH-dependent, a parameter that must be optimized to achieve the best sensitivity and selectivity. nih.gov The development of electrochemical sensors with modified electrodes, for instance, with carbon nanotubes or metallic nanoparticles, can enhance the sensitivity and lower the detection limits for polyphenolic compounds. rsc.orgelectrochemsci.org
As mentioned in the HPLC section, this compound is likely to exhibit fluorescence due to its phenolic nature. Fluorescence spectroscopy is an inherently sensitive technique that can be used for direct quantification in relatively clean sample matrices or after a suitable extraction and cleanup procedure.
The development of a fluorescence-based assay would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity is typically proportional to the concentration over a certain range. It is important to investigate the influence of pH and solvent polarity on the fluorescence signal, as these factors can significantly affect the quantum yield and the position of the emission maximum. nih.gov For instance, a study on the fluorescence of various hydroxylated biphenyls showed that the pH of the solution had a marked effect on their fluorescence characteristics. nih.gov While some biphenyl derivatives were non-fluorescent, others exhibited strong fluorescence that could be utilized for their determination. nih.gov
Advanced Sample Preparation for Complex Research Samples
The initial and most critical step in the analysis of this compound from complex matrices, such as biological tissues or environmental samples, is the sample preparation. The goal is to extract the analyte of interest, remove interfering components, and concentrate the analyte to a level suitable for detection by the analytical instrument.
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. For this compound, a polar compound, a common approach involves extraction from an acidified aqueous sample into a polar organic solvent like ethyl acetate (B1210297). To optimize LLE, various parameters can be adjusted, including the choice of extraction solvent, the pH of the aqueous phase, and the ratio of solvent volumes. For instance, acidification of the plasma sample with formic acid followed by extraction with ethyl acetate has been shown to yield good recovery for similar hydrophobic compounds. nih.gov A three-phase liquid extraction (3PLE) method, which uses a mixture of solvents to create three distinct liquid phases, could also be explored to fractionate lipids and other interfering substances from the analyte. nih.gov
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, minimizing solvent usage and being amenable to automation. sigmaaldrich.com The choice of SPE sorbent is crucial for effective isolation of this compound. Given the compound's aromatic nature and hydroxyl groups, several retention mechanisms can be exploited.
Reversed-Phase SPE : Sorbents like C18 or phenyl-based phases can retain this compound through hydrophobic and π-π interactions. phenomenex.com Phenyl sorbents, in particular, offer enhanced selectivity for aromatic compounds. phenomenex.com A typical protocol would involve conditioning the cartridge with methanol and water, loading the pre-treated sample, washing with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities, and finally eluting the analyte with a stronger organic solvent like methanol. phenomenex.com
Normal-Phase SPE : If the sample is dissolved in a non-polar solvent, a polar sorbent like silica (B1680970) or diol could be used.
Ion-Exchange SPE : The phenolic hydroxyl groups of this compound can be ionized at appropriate pH values, allowing for retention on an anion-exchange sorbent.
The optimization of SPE involves selecting the appropriate sorbent and systematically adjusting the pH and solvent strengths for the conditioning, loading, washing, and elution steps to maximize recovery of this compound and minimize co-extraction of interfering matrix components. sigmaaldrich.com
Table 1: Illustrative SPE Method Optimization Parameters for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sorbent | C18 | Phenyl | Anion Exchange |
| Conditioning | 1 mL Methanol, 1 mL Water | 1 mL Methanol, 1 mL Water | 1 mL Methanol, 1 mL pH 7.5 Buffer |
| Loading | Sample in 5% Methanol/Water | Sample in 5% Methanol/Water | Sample in pH 7.5 Buffer |
| Wash | 1 mL 10% Methanol/Water | 1 mL 10% Methanol/Water | 1 mL pH 7.5 Buffer, 1 mL 20% Methanol |
| Elution | 1 mL Methanol | 1 mL Acetonitrile | 1 mL 5% Formic Acid in Methanol |
This table provides a hypothetical set of starting conditions for method development. Actual conditions would need to be empirically determined.
For the analysis of trace levels of this compound, microextraction techniques offer significant advantages in terms of reduced solvent consumption, lower cost, and higher enrichment factors.
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. nih.gov The analytes partition onto the fiber and are then thermally desorbed into the gas chromatograph or eluted with a solvent for liquid chromatography. For this compound, a fiber with a polar or mixed-polarity coating would be suitable.
Dispersive Solid-Phase Extraction (d-SPE) , often used as a clean-up step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves dispersing a small amount of sorbent into the sample extract. nih.gov After vortexing and centrifugation, the cleaned supernatant is collected for analysis. This technique is fast and effective for removing matrix interferences. nih.gov
Bar Adsorptive Micro-Extraction (BAµE) is a newer technique that utilizes a stir bar coated with an adsorbent material. mdpi.com The bar is placed in the sample and stirred, allowing for the extraction of analytes. This method has shown high effectiveness for polar compounds in aqueous samples. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) is a technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. Centrifugation is then used to separate the extraction solvent.
Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision, LOD/LOQ)
Once an analytical method is developed, it must be validated to ensure its suitability for the intended purpose. globalresearchonline.net The validation process involves evaluating several key parameters according to guidelines from organizations like the International Council for Harmonisation (ICH). researchgate.neteuropa.eu
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. researchgate.net It is typically assessed by analyzing blank matrix samples and spiked samples to demonstrate the absence of interfering peaks at the retention time of this compound. researchgate.net
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A high correlation coefficient (R² ≥ 0.995) is generally required. nih.gov
Accuracy refers to the closeness of the measured value to the true value. researchgate.net It is assessed by performing recovery studies on samples spiked with known amounts of this compound at different concentration levels (e.g., low, medium, and high). The percent recovery is then calculated. ajrconline.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.myLimit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net
Table 2: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criterion |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
These are general guidelines and may vary depending on the specific application and regulatory requirements.
Application of Isotope-Labeled Standards in Analytical Quantification
The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for quantitative analysis by mass spectrometry, especially in complex biological matrices. nih.gov A SIL internal standard is a version of the analyte, in this case this compound, where one or more atoms have been replaced with their heavy isotopes (e.g., ²H (deuterium), ¹³C, or ¹⁵N). lgcstandards.com
The key advantage of a SIL internal standard is that it has nearly identical chemical and physical properties to the unlabeled analyte. scispace.com This means it will behave similarly during sample preparation (extraction, derivatization) and chromatographic separation, and will experience the same degree of ion suppression or enhancement in the mass spectrometer source. lgcstandards.com By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, it can effectively compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification. nih.gov
For this compound, a suitable SIL internal standard would be, for example, this compound-d₃, where three hydrogen atoms are replaced with deuterium. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. scispace.com The use of such a standard is crucial for obtaining reliable quantitative data in research applications where matrix variability can be a significant challenge. nih.gov
Metabolism and Pharmacokinetics in in Vitro and Pre Clinical Model Systems Excluding Human Clinical Data
Phase I Metabolic Transformations (Oxidation, Reduction, Hydrolysis)
Phase I metabolism primarily involves the introduction or exposure of functional groups on a substrate, typically through oxidation, reduction, or hydrolysis, to increase its polarity and prepare it for Phase II conjugation. youtube.com For polyphenolic compounds like [1,1'-biphenyl]-3,4',5-triol, oxidation is a key metabolic route.
The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov In vitro studies using liver microsomes from various species, such as rats, guinea pigs, and hamsters, have been instrumental in elucidating the role of CYP isoforms in the metabolism of biphenyl (B1667301) compounds. nih.gov
While direct studies on this compound are limited, research on related biphenyl structures demonstrates that hydroxylation is a primary metabolic pathway. nih.govnih.gov For instance, the metabolism of 2,3',4',5-tetrachlorobiphenyl (B1594203) in liver microsomes shows species-dependent hydroxylation patterns, with different CYP isoforms being involved. nih.gov Given the structure of this compound, it is plausible that further hydroxylation of the biphenyl rings could occur, mediated by CYP enzymes. The specific isoforms involved would likely depend on the animal model used in the pre-clinical studies.
The metabolism of biphenyl itself in isolated rat hepatocytes leads to hydroxylated metabolites, which then undergo further biotransformation. nih.gov This supports the hypothesis that this compound would be a substrate for CYP-mediated hydroxylation.
Beyond the well-characterized CYP system, other monooxygenases and reductases can contribute to Phase I metabolism. However, specific interactions of these enzymes with this compound have not been extensively documented in the scientific literature.
Phase II Conjugation Reactions (Glucuronidation, Sulfation, Methylation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or methyl groups. These reactions significantly increase the water solubility of the compound, facilitating its excretion from the body. youtube.com
Studies on resveratrol (B1683913), the precursor to this compound, have shown that it undergoes extensive glucuronidation and sulfation. wikipedia.orgnih.gov Uridine diphosphate (B83284) glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzyme families responsible for these conjugation reactions. nih.gov
It is highly probable that the hydroxyl groups of this compound are targets for glucuronidation and sulfation. In vitro studies with human liver microsomes and recombinant UGT isoforms have identified specific enzymes, such as UGT1A1 and UGT1A9, as being primarily responsible for the glucuronidation of various flavonoids and related polyphenols. nih.gov Given the structural similarities, these UGT isoforms are likely candidates for the conjugation of this compound.
The table below summarizes the key enzymes involved in Phase II conjugation of polyphenolic compounds, which are expected to metabolize this compound.
| Enzyme Family | Specific Isoforms (Examples) | Type of Reaction | Substrate (Inferred) |
| UGT | UGT1A1, UGT1A9 | Glucuronidation | Hydroxyl groups on the biphenyl rings |
| SULT | SULT1A1, SULT1E1 | Sulfation | Hydroxyl groups on the biphenyl rings |
Glutathione (B108866) S-transferases (GSTs) are another important family of Phase II enzymes that catalyze the conjugation of electrophilic compounds with glutathione, leading to their detoxification and excretion. While direct evidence for GST-mediated metabolism of this compound is lacking, the potential for oxidative metabolism in Phase I could generate reactive intermediates that may be substrates for GSTs.
Identification and Profiling of Metabolites using Advanced Mass Spectrometry
The identification and quantification of metabolites are crucial for a comprehensive understanding of a compound's pharmacokinetic profile. High-resolution liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for this purpose. nih.govnih.gov
In the context of this compound, LC-MS would be the method of choice to identify and profile its metabolites in in vitro and pre-clinical samples. By analyzing the mass-to-charge ratio and fragmentation patterns of the metabolites, their chemical structures can be elucidated. nih.govresearchgate.net This would allow for the definitive identification of hydroxylated, glucuronidated, and sulfated derivatives of the parent compound.
The table below outlines the expected classes of metabolites of this compound that could be identified using mass spectrometry.
| Metabolite Class | Expected Biotransformation | Analytical Approach |
| Phase I Metabolites | Further hydroxylation of the biphenyl structure | LC-MS/MS analysis to identify mono- and di-hydroxylated products |
| Phase II Metabolites | Glucuronide and sulfate conjugates of the parent compound and its Phase I metabolites | LC-MS/MS analysis to identify glucuronide and sulfate adducts |
Absorption, Distribution, and Excretion (ADE) in In Vitro Models and Non-Human In Vivo Studies
In Vitro Permeability
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption of compounds. Studies on resveratrol have shown that it can be efficiently absorbed, with apparent permeability (Papp) values suggesting good absorption potential. nih.govresearchgate.net For instance, one study reported a Papp value of approximately 7 x 10⁻⁶ cm/s for resveratrol transport across Caco-2 cell monolayers. nih.gov This transport appears to occur mainly through passive diffusion. researchgate.net During this transport, resveratrol is extensively metabolized into conjugates like resveratrol-3-glucuronide and resveratrol-3-sulfate. nih.gov While these studies focus on resveratrol, they suggest that its metabolites, including this compound, are likely formed during intestinal absorption. The permeability characteristics of this compound itself have not been specifically determined.
Non-Human In Vivo Studies
Pharmacokinetic studies in rats have demonstrated that while resveratrol is well-absorbed, its oral bioavailability is low due to rapid and extensive first-pass metabolism. nih.govnih.gov Following oral administration, the major forms found in plasma are glucuronide and sulfate conjugates of resveratrol. nih.gov This extensive metabolism suggests that any circulating this compound would also likely be in a conjugated form.
Studies investigating the tissue distribution of resveratrol and its metabolites in rats have shown that they are distributed to various organs. However, specific data on the tissue distribution of this compound is not available. Research on other biphenyl compounds, such as polychlorinated biphenyls (PCBs), has shown that tissue distribution is influenced by the degree and position of substitution on the biphenyl rings. nih.govmedlineplus.gov
Enzyme Induction and Inhibition Studies with Metabolic Enzymes
There is a lack of direct research on the inductive or inhibitory effects of this compound on metabolic enzymes. However, the parent compound, resveratrol, has been shown to interact with various drug-metabolizing enzymes, which may offer some indication of the potential activities of its metabolites.
Resveratrol has been demonstrated to inhibit several cytochrome P450 (CYP) enzymes in vitro, including CYP1A1, CYP1A2, CYP1B1, CYP2D6, and CYP3A4. nih.govmdpi.commdpi.com For example, resveratrol showed mild, dose-dependent inhibition of human P450 1A1. mdpi.com The inhibitory effects of resveratrol on these enzymes could potentially lead to drug interactions if consumed in pharmacological doses. nih.gov
In addition to inhibition, resveratrol has also been reported to induce certain phase II detoxification enzymes. nih.gov The modulation of these enzyme systems is a proposed mechanism for some of resveratrol's biological activities. nih.govnih.gov It is plausible that metabolites of resveratrol, such as this compound, could also possess the ability to modulate these enzymes, but specific studies are required to confirm this.
Environmental Fate and Ecotoxicological Mechanisms in Research Models
Photodegradation Pathways and Kinetics in Aquatic Systems
The reaction with hydroxyl radicals is a primary pathway for the transformation of many organic pollutants in sunlit waters. researchgate.net The rate of these reactions is typically very fast, with rate constants in the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹. mdpi.commdpi.com For phenolic compounds, the addition of hydroxyl radicals to the aromatic ring is a key initial step in their degradation. researchgate.net The position of the hydroxyl groups on the biphenyl (B1667301) structure can influence the reaction kinetics.
The photodegradation of some pharmaceuticals and estrogens in river water has been shown to occur with half-lives ranging from minutes to hours under simulated sunlight. researchgate.net The process can proceed through direct photolysis, where the compound itself absorbs light, or indirect photolysis, mediated by sensitizers. researchgate.net For instance, the presence of oxygen has been shown to double the direct photolysis rates of some phenolic compounds. researchgate.net Given the phenolic nature of [1,1'-biphenyl]-3,4',5-triol, it is plausible that its persistence in aquatic systems is influenced by these photochemical processes. However, without specific experimental data, its photodegradation kinetics and pathways remain speculative.
Biodegradation in Soil and Water Environments
Specific studies on the biodegradation of this compound are scarce. Nevertheless, research on other hydroxylated biphenyls and related compounds indicates that microbial transformation is a significant degradation pathway in both soil and water.
The biodegradation of biphenyl and its hydroxylated derivatives often involves dioxygenase enzymes, which catalyze the insertion of molecular oxygen into the aromatic ring, leading to ring cleavage. nih.gov For example, the bacterial strain Rhodococcus sp. strain DN22 has been shown to aerobically biodegrade hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), converting it to nitrite, nitrous oxide, ammonia, and formaldehyde. nih.gov While structurally different, this demonstrates the capability of microorganisms to break down complex organic molecules.
Studies on monohydroxylated PCBs have shown that bacteria can transform these compounds. nih.gov For instance, 2-hydroxybiphenyl 3-monooxygenase from a bacterial strain has been shown to transform a range of OH-PCBs. nih.gov The degradation of biphenyl by various bacterial strains such as Alcaligenes xylosoxidans and Pseudomonas stutzeri has been documented to proceed through the formation of benzoic acid. researchgate.net
The degradation of 3,4,5-trimethoxyphenylacetic acid by an Arthrobacter species involves the oxidation to 3,4-dihydroxy-5-methoxyphenylacetic acid, which is then subject to ring fission. mdpi.com This suggests that the hydroxyl and methoxy (B1213986) substitutions on the phenyl ring are key sites for microbial attack. Given the three hydroxyl groups on this compound, it is likely a substrate for microbial degradation, potentially through similar ring-opening mechanisms. However, the specific metabolites and the exact pathway for its degradation are yet to be determined.
A variety of microorganisms isolated from contaminated soils and sediments have demonstrated the ability to degrade biphenyl and its derivatives. Bacteria such as Rhizobium rhizogenes and Burkholderia sp. isolated from RDX-contaminated soil were found to degrade RDX when an additional carbon source was available. nih.gov Fungi, such as Cladosporium cladosporioides, have also been identified as capable of degrading such complex organic compounds. nih.gov
Thermophilic microorganisms, like a Streptomyces isolate, have been shown to degrade poly(D-3-hydroxybutyrate). nih.gov This highlights the diverse range of microorganisms in the environment with the enzymatic machinery to break down complex organic structures. The presence of hydroxyl groups on the biphenyl backbone of this compound could make it more amenable to microbial attack compared to non-hydroxylated biphenyls.
Sorption and Leaching Behavior in Varied Environmental Matrices
There is no specific experimental or predicted data available for the sorption and leaching of this compound in different environmental matrices. However, the general principles of sorption and leaching of organic compounds can be applied to infer its likely behavior.
The sorption of organic compounds to soil and sediment is largely governed by their hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow). Hydroxylation of biphenyls generally decreases their log Kow, which may reduce their adsorption to organic matter and increase their bioavailability and mobility in the environment. nih.gov However, even with hydroxylation, these compounds can remain largely hydrophobic. nih.gov
The fraction of a chemical that is sorbed can be calculated using the soil or sediment-water partition coefficient (Kd). youtube.com The Kd value is influenced by the organic carbon content of the soil or sediment and the compound's organic carbon-water (B12546825) partition coefficient (Koc). The pH of the environmental matrix can also significantly affect the sorption of ionizable compounds like phenols. For instance, the sorption of 2,3,7,8-Tetrachlorodibenzothiophene on sediments was found to be highest under acidic conditions. nih.gov As this compound is a phenolic compound, its sorption and subsequent leaching potential are expected to be pH-dependent.
The following table presents a hypothetical scenario for the sorption of a compound with varying Kd values in different environmental settings, illustrating the principles of sorption.
Table 1: Hypothetical Fraction of a Chemical Sorbed in Different Environmental Matrices
| Environmental Matrix | Solids to Water Ratio ( kg/L ) | Hypothetical Kd (L/kg) | Fraction in Water (Fw) | Fraction Sorbed (Fs) | Retardation Factor (Rf) |
| Lake | 0.001 | 10 | 0.990 | 0.010 | 1.01 |
| River | 0.01 | 10 | 0.909 | 0.091 | 1.10 |
| Aquifer | 10 | 10 | 0.010 | 0.990 | 101 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Ecotoxicological Mechanisms in Non-Mammalian Organisms (e.g., Daphnia, Algae, Fish Cell Lines)
Direct ecotoxicological studies on this compound are not available. However, research on other hydroxylated aromatic compounds provides insights into the potential toxicological effects on non-mammalian aquatic organisms.
Hydroxylated metabolites of PCBs have been shown to be more toxic than their parent compounds in some cases, exhibiting effects such as endocrine disruption. nih.gov In fish, exposure to hydroxylated PCBs has been linked to alterations in liver mixed-function oxygenase activity. nih.gov
Studies on the freshwater green alga Chlorella vulgaris have shown that exposure to the fungicide triflumizole, an imidazole (B134444) derivative, resulted in growth inhibition, decreased chlorophyll (B73375) content, and oxidative stress. nih.gov The 96-hour median inhibition concentration (EC50) was found to be 0.82 mg/L. nih.gov This suggests that primary producers in aquatic ecosystems can be sensitive to complex organic molecules.
The crustacean Daphnia magna is a standard model organism for ecotoxicity testing. nih.gov Chronic toxicity tests with pp'DDE, a metabolite of DDT, showed that grazing activity was affected at a concentration of 24 ng/mg dry weight in the organism. nih.gov
Fish cell lines, such as the RTgill-W1 line from rainbow trout, are increasingly used as an alternative to in vivo fish toxicity tests. jrfglobal.comnih.gov These cell lines can be used to assess the cytotoxicity of various chemicals. For example, studies with pharmaceuticals have shown that fish cell lines can be used to screen for acute toxicity. researchgate.net A study on mycotoxins using the RTgill-W1 cell line found that lysosomal membrane integrity was a sensitive endpoint for predicting cytotoxicity. nih.gov
The following table summarizes the ecotoxicity data for some related compounds on various aquatic organisms.
Table 2: Ecotoxicity Data for Structurally Related Compounds in Non-Mammalian Organisms
| Compound | Organism | Endpoint | Value | Reference |
| Triflumizole | Chlorella vulgaris | 96h EC50 (growth inhibition) | 0.82 mg/L | nih.gov |
| pp'DDE | Daphnia magna | 48h IC50 (immobilization) | 5.08 µg/L | nih.gov |
| pp'DDE | Daphnia magna | LOEC (fecundity reduction) | 109 ng/mg d.w. | nih.gov |
| Various Pharmaceuticals | RTG-2 and PLHC-1 fish cell lines | EC50 (cytotoxicity) | 2.1 µM to 8.66 mM | researchgate.net |
This table presents data for compounds structurally related to this compound and is for comparative purposes.
Oxidative Stress and Detoxification Pathways in Ecotoxicological Studies
The environmental fate and ecotoxicological impact of this compound are intrinsically linked to its interaction with biological systems at a molecular level. In various research models, exposure to xenobiotics like hydroxylated biphenyls can trigger a cascade of events, primarily involving oxidative stress and the activation of detoxification pathways. While direct and extensive research on the specific ecotoxicological mechanisms of this compound is limited, the broader scientific literature on related compounds and general principles of ecotoxicology provides a framework for understanding its potential effects.
Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive intermediates through its antioxidant defenses. mdpi.comresearchgate.net This phenomenon is a common mechanism of toxicity for a wide array of environmental pollutants in aquatic organisms. mdpi.comkubikat.org ROS, which include superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, can inflict damage upon vital cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and, in severe cases, cell death. frontiersin.org
In aquatic ecosystems, fish and other organisms have evolved sophisticated antioxidant defense systems to counteract the damaging effects of ROS. mdpi.comfrontiersin.org Key enzymatic components of this defense system include superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione-S-transferase (GST). nih.gov Non-enzymatic antioxidants, such as glutathione (GSH), also play a crucial role. researchgate.net An increase in the activity of these enzymes or a depletion of non-enzymatic antioxidants can serve as biomarkers of exposure to oxidative-stress-inducing contaminants.
While studies specifically measuring the induction of oxidative stress by this compound are not widely available, research on other hydroxylated biphenyls suggests that this class of compounds can indeed elicit an oxidative stress response. For instance, monohydroxy metabolites of biphenyl have been shown to induce oxidative stress in bacteria. gu.se It is plausible that this compound, as a hydroxylated biphenyl, could also participate in redox cycling, leading to the generation of ROS and subsequent oxidative stress in exposed organisms.
Detoxification Pathways
The detoxification of foreign compounds in aquatic organisms is a critical process for their survival in polluted environments. This biotransformation is typically a two-phase process mediated by a suite of enzymes.
Phase I Metabolism: This phase involves the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl, amino) on the xenobiotic molecule, generally making it more water-soluble. nih.gov The primary enzymes involved in Phase I are the Cytochrome P450 (CYP) monooxygenases. gu.se The CYP1A family, in particular, is well-known for its role in the metabolism of aromatic hydrocarbons, including polychlorinated biphenyls (PCBs). gu.se It is conceivable that this compound could be a substrate for, or an inducer of, certain CYP enzymes in aquatic organisms.
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione. This process further increases their water solubility and facilitates their excretion from the organism. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs).
Studies on the metabolism of dihydroxybiphenyls in bacteria have shown that these compounds can be further hydroxylated by dioxygenase enzymes, which are part of a catabolic pathway for biphenyl. nih.govnih.gov For example, the metabolism of 3,3'-dihydroxybiphenyl by Comamonas testosteroni can lead to the formation of a trihydroxybiphenyl derivative. nih.govnih.gov While the specific enzymes and pathways in vertebrates would differ, this demonstrates the biological potential for the transformation of hydroxylated biphenyls.
The table below summarizes the key enzymes involved in oxidative stress defense and detoxification that are relevant to the potential ecotoxicological effects of hydroxylated biphenyls.
| Process | Key Enzymes/Molecules | Function | Potential Relevance for this compound |
| Oxidative Stress Defense | Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Potential for altered activity upon exposure. |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Potential for altered activity upon exposure. | |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and organic hydroperoxides. | Potential for altered activity upon exposure. | |
| Glutathione (GSH) | Non-enzymatic antioxidant, detoxifies ROS. | Potential for depletion upon exposure. | |
| Detoxification (Phase I) | Cytochrome P450 (CYP) Monooxygenases (e.g., CYP1A) | Introduces or exposes functional groups on xenobiotics. gu.se | Potential substrate for and/or inducer of CYP enzymes. |
| Detoxification (Phase II) | UDP-Glucuronosyltransferases (UGTs) | Conjugates xenobiotics with glucuronic acid. | Potential pathway for increasing water solubility and excretion. |
| Glutathione S-Transferases (GSTs) | Conjugates xenobiotics with glutathione. | Dual role in detoxification and oxidative stress response. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for Mechanistic Insights
Impact of Hydroxyl Group Number and Position on Biological Mechanisms
The quantity and placement of hydroxyl (-OH) groups on the biphenyl (B1667301) scaffold are critical determinants of the biological activity of [1,1'-biphenyl]-3,4',5-triol and its analogs. Research has consistently shown that these functional groups are pivotal for interactions with biological targets, influencing everything from antioxidant capacity to enzyme inhibition.
The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the molecule's binding to the active sites of proteins and enzymes. ontosight.ai The specific positioning of these groups dictates the geometry of these interactions. For instance, studies on flavonoids, which share structural similarities with biphenyls, have demonstrated that the number and location of hydroxyl groups on the aromatic rings significantly affect their inhibitory activity towards enzymes like α-glucosidase. nih.gov It is suggested that the strategic placement of hydroxyl groups is crucial for the molecule to properly fit into the binding pocket and exert its effect. nih.gov
A comparative analysis of different biphenyl derivatives highlights the importance of the hydroxylation pattern. For example, in studies of polychlorinated biphenyls (PCBs), the addition of hydroxyl groups is a key step in their metabolic transformation, altering their toxicity and excretion from the body. wikipedia.org While the core structure is different, this underscores the general principle that hydroxyl groups are key modulators of biological activity.
Table 1: Impact of Hydroxyl Group Substitution on Biphenyl Derivatives
| Compound | Number of Hydroxyl Groups | Key Research Finding |
|---|---|---|
| This compound | 3 | Potential for hydrogen bonding and antioxidant activity due to electron-donating hydroxyl groups. ontosight.ai |
| Flavonoid Derivatives | Varies | The position and number of hydroxyl groups are critical for α-glucosidase inhibitory activity. nih.gov |
| Polychlorinated Biphenyls (PCBs) | Varies (metabolites) | Hydroxylation is a key metabolic step influencing toxicity and excretion. wikipedia.org |
Influence of Biphenyl Rotational Isomerism and Conformation on Interactions
The biphenyl core of this compound is not static. The two phenyl rings can rotate around the central carbon-carbon single bond. However, this rotation can be hindered by the presence of substituents, particularly in the ortho positions (the positions adjacent to the inter-ring bond). This restricted rotation can lead to a phenomenon known as atropisomerism, where the different rotational conformations (isomers) can be stable and isolated. pharmaguideline.com
These rotational isomers, or atropisomers, can have distinct three-dimensional shapes, which can profoundly influence how they interact with chiral biological molecules like proteins and receptors. mdpi.comsolubilityofthings.com The specific conformation of the biphenyl system can determine whether the molecule can fit into the binding site of a target protein. If the barrier to rotation is high enough, the individual atropisomers can exhibit different biological activities. mdpi.com
The planarity of the biphenyl system is also a significant factor. For some biological targets, a more planar conformation is preferred for optimal binding, while for others, a twisted conformation is necessary. The degree of twisting is influenced by the electronic and steric effects of the substituents. The presence of bulky groups in the ortho positions will force the rings to twist relative to each other to minimize steric hindrance. pharmaguideline.comrsc.org
Role of Substituents on Electronic Properties and Reactivity
Beyond the hydroxyl groups, other substituents on the biphenyl rings play a crucial role in modulating the electronic properties and reactivity of the molecule. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density distribution across the biphenyl system.
Theoretical studies, such as those using Density Functional Theory (DFT), have shown that while the total energy of substituted biphenyl molecules may depend more on the number of substituents than their specific position, properties like the energy gap, Fermi level, and electrochemical hardness are sensitive to the substitution pattern. researchgate.net These electronic parameters are directly related to the molecule's reactivity and its ability to participate in chemical reactions, including those central to its biological mechanisms.
For example, the introduction of electron-withdrawing groups can make the biphenyl system more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles. These modifications can be strategically employed to fine-tune the molecule's interaction with specific biological targets.
Table 2: Calculated Electronic Properties of Substituted Biphenyls
| Property | Influence of Substituent Position |
|---|---|
| Total Energy | Largely independent of the position of the subgroup. researchgate.net |
| Energy Gap | Varies with the position of the added subgroups. researchgate.net |
| Fermi Level | Varies with the position of the added subgroups. researchgate.net |
| Electrochemical Hardness | Varies with the position of the added subgroups. researchgate.net |
Derivatization Strategies for Modulating Specific Mechanistic Pathways
Building on the principles of SAR and SPR, medicinal chemists employ derivatization strategies to synthesize new analogs of this compound with enhanced or more specific biological activities. This involves the targeted modification of the parent molecule to optimize its interactions with a particular biological pathway.
Another approach involves introducing new functional groups at various positions on the biphenyl rings. This can be done to introduce new binding interactions with a target protein or to block unwanted metabolic pathways. For example, the introduction of a cyano group in biphenyl-substituted diarylpyrimidines has been used to develop potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com
Furthermore, the synthesis of bivalent inhibitors, where two biphenyl-based ligands are connected by a scaffold, represents a more advanced derivatization strategy. This approach aims to enhance binding affinity and selectivity by allowing the molecule to interact with two binding sites simultaneously. mdpi.com The conformation of the linker used to connect the two ligands is critical in controlling the distance and orientation between them. mdpi.com
These derivatization strategies, guided by a deep understanding of the molecule's SAR, are essential for the development of novel therapeutic agents based on the this compound scaffold.
Future Directions and Emerging Research Avenues for 1,1 Biphenyl 3,4 ,5 Triol
Integration with Systems Biology and Multi-Omics Approaches in Mechanistic Research
The intricate biological activities of [1,1'-biphenyl]-3,4',5-triol necessitate a holistic understanding of its interactions within complex biological systems. The integration of systems biology and multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to elucidate the compound's mechanisms of action. By simultaneously analyzing multiple layers of biological information, researchers can construct comprehensive models of how this biphenyl (B1667301) compound influences cellular pathways and networks.
Multi-omics studies can reveal the global molecular changes induced by this compound, identifying key genes, proteins, and metabolites that are modulated. For instance, a multi-omics analysis of the interaction between a pathogen and a host organism can identify virulence-associated genes in the pathogen and resistance-related pathways in the host, as demonstrated in studies of plant-fungi interactions. nih.gov This integrated approach can uncover novel targets and pathways influenced by the compound, providing a more complete picture of its biological effects than traditional single-molecule assays. nih.gov Furthermore, longitudinal multi-omics studies, which track molecular changes over time, can identify early predictors of response to a given intervention, a strategy that has been applied in the context of disease treatment. nih.gov
Exploration of Advanced Computational Techniques (e.g., AI/Machine Learning for synthesis and activity prediction)
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research, offering unprecedented opportunities for accelerating the discovery and development of novel compounds like this compound. These advanced computational techniques can be harnessed for both the prediction of its biological activities and the optimization of its synthesis. polyphenols-site.comeurekalert.org
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. polyphenols-site.com These models can then be used to screen virtual libraries of related compounds to identify derivatives of this compound with potentially enhanced or novel properties. polyphenols-site.com This approach, known as virtual screening, can significantly expedite the identification of promising drug candidates. polyphenols-site.com Moreover, ML can be employed to analyze complex datasets from various assays to predict the biorelevant antioxidant capacity of polyphenols, bridging the gap between in vitro experiments and in vivo efficacy. nih.gov In the realm of chemical synthesis, ML algorithms can optimize reaction conditions to improve yields and reduce waste, contributing to greener and more efficient manufacturing processes. researchgate.net The application of AI in materials science is also a burgeoning field, with ML being used to explore the relationship between synthesis parameters and the properties of resulting materials. researchgate.net
| Computational Approach | Application in this compound Research | Potential Outcome |
| Machine Learning (ML) | Predictive modeling of bioactivity based on chemical structure. polyphenols-site.com | Identification of derivatives with enhanced therapeutic potential. |
| Artificial Intelligence (AI) | Virtual screening of compound libraries. polyphenols-site.com | Accelerated discovery of novel bioactive compounds. |
| AI/ML | Optimization of synthesis pathways. researchgate.net | More efficient and sustainable production methods. |
| AI-based Systems Biology | Integration of multi-omics data to model biological interactions. nih.gov | Deeper understanding of the compound's mechanism of action. |
Potential as a Building Block in Novel Material Science Research (e.g., polymers, composites)
The unique chemical structure of this compound, featuring a biphenyl backbone and three hydroxyl groups, makes it an attractive candidate as a monomer or building block in the synthesis of novel polymers and composite materials. ontosight.aispecialchem.comnih.gov The biphenyl moiety can impart rigidity and thermal stability, while the hydroxyl groups provide reactive sites for polymerization and cross-linking. specialchem.comnih.gov
Research into biphenyl-containing polymers has demonstrated their potential for creating materials with desirable properties, such as high thermal stability and solvent resistance. rsc.orgpsu.edu The incorporation of this compound into polymer chains could lead to the development of advanced materials with tailored characteristics. For instance, its tri-functional nature allows for the creation of highly cross-linked polymer networks, which can enhance mechanical strength and durability. nih.gov Furthermore, the inherent antioxidant properties of the phenolic hydroxyl groups could be imparted to the resulting materials, opening up possibilities for applications in areas such as food packaging or biomedical devices where resistance to oxidative degradation is crucial. The synthesis of polymers from bio-based biphenyl monomers is an active area of research, highlighting a sustainable approach to material development. rsc.org
Interdisciplinary Research with Nanotechnology for Advanced Delivery Systems in Research Models (Conceptual, not therapeutic)
The translation of promising in vitro findings to in vivo research models often faces challenges related to the bioavailability and targeted delivery of the compound of interest. Interdisciplinary research combining this compound with nanotechnology offers a conceptual framework for developing advanced delivery systems to overcome these hurdles in experimental settings. Nanoparticle-based systems, such as liposomes, micelles, and dendrimers, can encapsulate the compound, protecting it from degradation and facilitating its transport to specific cells or tissues. nih.govresearchgate.net
For research purposes, these nano-delivery systems can be engineered to release this compound in a controlled manner, allowing for precise investigation of its dose-dependent effects and mechanisms of action in vivo. For example, pH-sensitive liposomes can be designed to release their cargo in the acidic microenvironment of specific cellular compartments, providing a tool to study the compound's intracellular targets. researchgate.net The development of such targeted delivery systems is crucial for accurately assessing the biological activity of this compound in complex biological systems and for validating its potential as a research tool.
Expanding Biosynthetic Pathway Elucidation and Engineering for Sustainable Production
The natural production of this compound and related stilbenoids in plants is often in low quantities, making their extraction for research purposes costly and inefficient. nih.gov A promising alternative lies in the elucidation and engineering of their biosynthetic pathways in microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli. nih.gov This metabolic engineering approach offers a sustainable and scalable platform for the production of these valuable compounds. nih.gov
The biosynthesis of stilbenoids involves a series of enzymatic steps, starting from common metabolic precursors. researchgate.netresearchgate.net Researchers have successfully engineered microbial strains to produce resveratrol (B1683913), a well-known stilbenoid, by introducing the necessary plant enzymes. nih.gov Further engineering efforts, including the optimization of precursor supply and the overexpression of key pathway enzymes, have led to significant increases in production titers. nih.gov The application of bioinformatics and synthetic biology tools can help predict which genes to modify to further enhance the efficiency of these microbial cell factories. nih.gov By expanding our understanding of the biosynthetic pathway of this compound and applying these advanced engineering strategies, it will be possible to develop robust and sustainable methods for its production, ensuring a reliable supply for future research endeavors. nih.govnih.gov
Q & A
Q. Basic
- NMR :
- ¹H NMR : Hydroxyl protons appear as broad singlets (~5–6 ppm), while aromatic protons show splitting patterns reflecting substitution (e.g., para vs. meta coupling). Integration confirms three -OH groups.
- ¹³C NMR : Aromatic carbons bonded to -OH groups resonate at ~150–160 ppm.
- IR : Strong O–H stretches (~3200–3600 cm⁻¹) and aromatic C=C stretches (~1450–1600 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₂H₁₀O₃ (MW: 202.2), with fragmentation patterns indicating loss of hydroxyl groups.
Cross-referencing with databases like PubChem (as in ) ensures accurate assignment .
What strategies are effective in resolving contradictions in reported crystallographic data for hydroxylated biphenyl derivatives?
Advanced
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from polymorphism or refinement errors. Strategies include:
- SHELX Refinement : Use SHELXL () for high-resolution data, applying restraints for disordered hydroxyl groups.
- Cross-Validation : Compare experimental data with Density Functional Theory (DFT)-optimized structures (as in ) to validate geometries.
- Twinned Data Analysis : For cases of crystal twinning, employ SHELXE () to deconvolute overlapping reflections .
How can this compound serve as a precursor in designing metal-organic frameworks (MOFs)?
Advanced
The triol’s three hydroxyl groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. Methodological steps:
- Linker Design : Functionalize the triol with carboxylate or aldehyde groups (see ’s tricarbaldehyde) to enhance metal-binding affinity.
- Solvothermal Synthesis : React the triol with metal salts in DMF/water under controlled temperatures (80–120°C).
- Porosity Tuning : Adjust solvent templates or linker ratios to modulate pore size. Characterization via PXRD and BET analysis confirms framework topology .
What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound and its derivatives?
Q. Advanced
- DFT Calculations : Use Gaussian or ORCA software to optimize geometries and compute HOMO-LUMO gaps, highlighting the electron-donating effects of hydroxyl groups.
- Solvent Modeling : Include implicit solvent models (e.g., PCM) to simulate aqueous reactivity.
- Non-Covalent Interaction (NCI) Analysis : Identify hydrogen-bonding networks critical for crystal packing (as in ’s organotellurium studies) .
What are the challenges in achieving regioselective hydroxylation during the synthesis of this compound?
Basic
Regioselectivity challenges arise from the biphenyl system’s symmetry and competing reaction pathways. Solutions include:
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to steer hydroxylation to specific positions.
- Enzymatic Catalysis : Laccase or peroxidase enzymes for selective oxidation under mild conditions.
- Protection/Deprotection : Sequential protection of hydroxyl groups to avoid over-functionalization .
How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
Q. Advanced
- Steric Effects : The 3,4',5-triol substitution creates steric hindrance, limiting access to the aromatic ring for bulky catalysts. Use smaller ligands (e.g., PPh₃) to mitigate this.
- Electronic Effects : Electron-rich hydroxyl groups activate the ring toward electrophilic substitution but deactivate it toward oxidative coupling. Adjust catalyst redox potentials (e.g., Pd(OAc)₂ vs. PdCl₂) to balance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
